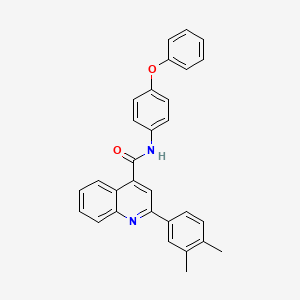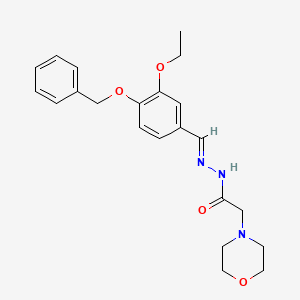![molecular formula C19H13ClN2O3S B11664074 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-clorofenil)-1,3-benzoxazol-5-il]bencensulfonamida es un compuesto orgánico complejo con una fórmula molecular de C19H13ClN2O3S. Este compuesto es conocido por su estructura química única, que incluye un anillo de benzoxazol fusionado con un grupo clorofenilo y una parte de bencensulfonamida. Tiene aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de N-[2-(4-clorofenil)-1,3-benzoxazol-5-il]bencensulfonamida típicamente involucra los siguientes pasos:
Formación del Anillo de Benzoxazol: El anillo de benzoxazol se forma por la ciclización de o-aminofenol con ácidos carboxílicos o sus derivados en condiciones ácidas.
Introducción del Grupo Clorofenilo: El grupo clorofenilo se introduce a través de reacciones de sustitución aromática electrofílica, a menudo utilizando derivados del clorobenceno.
Formación de Sulfonamida: El paso final implica la reacción del derivado de benzoxazol con cloruro de bencensulfonilo en presencia de una base como la piridina o la trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis de flujo continuo para mejorar el rendimiento y la pureza. El uso de reactores automatizados y el control preciso de las condiciones de reacción asegura una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(4-clorofenil)-1,3-benzoxazol-5-il]bencensulfonamida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede ser oxidado usando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica son comunes, especialmente en los anillos de benzoxazol y clorofenilo.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter seco.
Sustitución: Derivados del clorobenceno en presencia de un catalizador ácido de Lewis.
Principales Productos Formados
Oxidación: Formación de derivados de sulfona.
Reducción: Formación de derivados de amina.
Sustitución: Diversos derivados de benzoxazol sustituidos.
Aplicaciones Científicas De Investigación
N-[2-(4-clorofenil)-1,3-benzoxazol-5-il]bencensulfonamida tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de N-[2-(4-clorofenil)-1,3-benzoxazol-5-il]bencensulfonamida implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, bloqueando así el acceso del sustrato. Esta inhibición puede interrumpir varias vías bioquímicas, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-amino-N-(4-clorofenil)-bencensulfonamida
- N-(4-clorofenil)bencensulfonamida
Unicidad
N-[2-(4-clorofenil)-1,3-benzoxazol-5-il]bencensulfonamida es único debido a su anillo de benzoxazol, que imparte propiedades electrónicas y estéricas distintas. Esta singularidad lo convierte en un compuesto valioso para aplicaciones específicas donde otros compuestos similares pueden no ser tan efectivos.
Propiedades
Fórmula molecular |
C19H13ClN2O3S |
|---|---|
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-8-6-13(7-9-14)19-21-17-12-15(10-11-18(17)25-19)22-26(23,24)16-4-2-1-3-5-16/h1-12,22H |
Clave InChI |
BHPGTOWNMQBRJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B11663995.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11663997.png)
![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
![N'-{(1E)-[3-(allyloxy)phenyl]methylene}-2-piperidin-1-ylacetohydrazide](/img/structure/B11664001.png)
![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B11664004.png)
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664012.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
